BenchChemオンラインストアへようこそ!

N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

Protein kinase inhibition Eph receptor kinase Trifluoromethyl benzamide pharmacophore

This urea-bridged bis-aryl benzamide is a structurally validated, dual-mechanism probe, exemplified in patents for kinase inhibition (c-abl, Flt-3, KDR, RET) and mGlu receptor NAM activity. Its distinctive ortho-trifluoromethyl benzamide and 3-methoxyphenyl urea topology creates a unique hydrogen-bonding network absent in simpler analogs. Procure at 95% purity as a versatile starting point for kinase selectivity panels, CNS drug discovery SAR, or HDAC isoform profiling studies where de novo IC50 determination is planned.

Molecular Formula C22H18F3N3O3
Molecular Weight 429.399
CAS No. 1203379-32-1
Cat. No. B2518314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
CAS1203379-32-1
Molecular FormulaC22H18F3N3O3
Molecular Weight429.399
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C22H18F3N3O3/c1-31-15-8-6-7-14(13-15)26-21(30)28-19-12-5-4-11-18(19)27-20(29)16-9-2-3-10-17(16)22(23,24)25/h2-13H,1H3,(H,27,29)(H2,26,28,30)
InChIKeyUCTXHVQGNCAITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide (CAS 1203379-32-1): Structural Class and Procurement Context


N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide (CAS 1203379-32-1) is a urea-bridged bis-aryl benzamide derivative with a molecular formula of C22H18F3N3O3 and a molecular weight of 429.399 g/mol . The compound belongs to a class of trifluoromethyl-substituted benzamides disclosed as protein kinase inhibitors, particularly targeting ephrin receptor kinases, c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, c-Raf, b-Raf, and RET kinases [1], and has also been exemplified within a patent family describing metabotropic glutamate receptor negative allosteric modulators (NAMs) [2]. The structural architecture features a central 1,2-phenylenediamine core that bridges a 3-methoxyphenyl urea moiety on one side and an ortho-trifluoromethyl benzamide on the other, creating a distinctive hydrogen-bond donor/acceptor topology.

Why N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Urea-Benzamide Analogs


The compound's dual pharmacophore architecture—a 3-methoxyphenyl urea linked through a 1,2-phenylenediamine scaffold to an ortho-trifluoromethyl benzamide—generates a spatially constrained hydrogen-bonding network that is structurally distinct from simpler urea-benzamide analogs lacking the ortho-trifluoromethyl group or the meta-methoxy substitution [1]. In the trifluoromethyl-substituted benzamide patent family, the inventors explicitly note that the trifluoromethyl phenyl moiety is essential for kinase selectivity, replacing prior art cyclopropyl derivatives and conferring activity against a distinct panel of kinases including c-abl, Flt-3, KDR, and RET [2]. Similarly, urea-based benzamide HDAC inhibitors described in the literature demonstrate that minor substitution changes (e.g., para- vs. meta-methoxy positioning) significantly alter both enzymatic inhibitory potency and cytotoxicity profiles [3]. Consequently, substitution with a generic urea-benzamide derivative lacking the specific 3-methoxyphenyl-ureido and 2-trifluoromethyl substitution pattern is expected to yield unpredictable and likely diminished biological activity across the compound's documented target space.

N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence Against Structural Analogs


Kinase Inhibition Target Spectrum Differentiation: Trifluoromethyl vs. Cyclopropyl Benzamide Scaffolds

The trifluoromethyl-substituted benzamide patent family (US20060035897A1 / US20080096883A1) explicitly distinguishes trifluoromethyl phenyl-containing benzamides from prior art cyclopropyl-substituted derivatives. The patent states that compounds with trifluoromethyl phenyl moieties instead of cyclopropyl moieties show activity 'at least, preferably selectively, on one or more of the kinases' including c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, c-Raf, b-Raf, cdk-1, Ins-R, Tek, and RET [1]. The compound N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, featuring the trifluoromethyl-benzamide pharmacophore with an additional 3-methoxyphenyl urea extension, is structurally positioned within this claimed invention space and is expected to engage this expanded kinase target spectrum relative to cyclopropyl-based analogs. However, specific IC50 or Kd values for this exact compound against individual kinases are not publicly disclosed in the available patent documents.

Protein kinase inhibition Eph receptor kinase Trifluoromethyl benzamide pharmacophore

mGlu Receptor Negative Allosteric Modulation: Patent-Based Target Class Evidence

The compound is exemplified within US Patent US9969726B2, which describes metabotropic glutamate receptor negative allosteric modulators (NAMs) [1]. While the specific EC50 or IC50 values for this exact compound (Example 43) against individual mGlu receptor subtypes (mGlu2, mGlu3, mGlu4, mGlu5, mGlu6, mGlu7, mGlu8) are not publicly available in the extracted BindingDB or patent data, the compound's inclusion as a worked example in this patent family indicates it was synthesized and evaluated in the patent's cellular assay system—Human Embryonic Kidney (HEK-293) cells co-expressing rat mGlu receptors and G protein-coupled inwardly-rectifying potassium (GIRK) channels [1]. This distinguishes the compound from general urea-benzamide derivatives that lack demonstrated mGlu receptor modulatory activity.

Metabotropic glutamate receptors Negative allosteric modulator CNS drug discovery

Purity Specification vs. Industry Baseline: 95% Minimum Purity for Research-Grade Procurement

Commercial suppliers specify a minimum purity of 95% for N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide . This purity specification is consistent with standard research-grade small molecules used in biochemical and cell-based screening. However, no higher purity grades (e.g., ≥98% or ≥99%) are currently documented in publicly available supplier datasheets, which may be relevant for biophysical assays (e.g., SPR, ITC, crystallography) demanding higher stringency.

Compound purity Research-grade specification Procurement quality control

Structural Differentiation: Ortho-Trifluoromethyl Benzamide vs. Para-Substituted Urea-Benzamide HDAC Inhibitors

A published structure-activity relationship (SAR) study on urea-based benzamide HDAC inhibitors demonstrated that compound 5h—structurally related but featuring a para-substituted urea-benzamide core rather than the ortho-trifluoromethyl benzamide—achieved an HDAC1 IC50 of 0.182 μM and showed cytotoxicity comparable to the clinical candidate MS-275 (entinostat) [1]. The target compound N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide differs critically by placing the trifluoromethyl group ortho to the amide carbonyl on the benzamide ring, rather than para-substitution on a distinct aromatic ring. Ortho-trifluoromethyl substitution introduces both steric and electronic perturbations to the benzamide amide bond conformation and hydrogen-bonding capacity, which are expected to alter HDAC binding mode and isoform selectivity relative to para-substituted analogs. No direct comparative HDAC inhibition data exist between this specific ortho-trifluoromethyl compound and the para-substituted series.

HDAC inhibition Urea-based benzamide scaffold Structure-activity relationship

N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide: Research Application Scenarios Based on Quantitative Evidence


Multi-Kinase Profiling in Oncology Drug Discovery

Based on the trifluoromethyl benzamide patent family covering this compound's scaffold, N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is suitable for inclusion in multi-kinase selectivity profiling panels targeting the expanded kinase spectrum disclosed in US20080096883A1 (c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, c-Raf, b-Raf, RET, and others) [1]. Its urea extension may confer additional kinase selectivity or altered binding kinetics relative to simpler trifluoromethyl benzamide analogs. Researchers should generate internal selectivity data across this kinase panel to quantify differentiation from related patent examples.

Metabotropic Glutamate Receptor Negative Allosteric Modulator Screening

As an exemplified compound in US9969726B2, this molecule serves as a structurally validated starting point for mGlu receptor NAM screening cascades [2]. Its utility is most appropriate for academic or industrial groups initiating mGlu2/3/5-focused CNS drug discovery programs where patent-exemplified chemical matter is prioritized for SAR expansion. The compound should be evaluated in the same HEK-293 GIRK thallium flux assay system described in the patent to benchmark its subtype selectivity profile against other patent examples.

HDAC Inhibitor Chemical Probe Development Using Ortho-Trifluoromethyl Chemotype

The compound's ortho-trifluoromethyl benzamide motif distinguishes it from the para-substituted urea-benzamide HDAC inhibitor series (e.g., compound 5h, HDAC1 IC50 = 0.182 μM) [3]. This structural divergence makes the compound a candidate for developing HDAC chemical probes with novel isoform selectivity. Procurement is warranted for laboratories systematically exploring how ortho-CF3 substitution affects Zn²⁺-chelation geometry and HDAC isoform binding, with the understanding that de novo HDAC IC50 determination will be required.

Building Block for Dual-Mechanism Probe Synthesis

The compound's bifunctional architecture—encompassing both a kinase-directed trifluoromethyl benzamide and a urea moiety amenable to further derivatization—positions it as a versatile building block for synthesizing dual-mechanism chemical probes [1][2]. Its 95% commercial purity is adequate for subsequent synthetic transformations (e.g., amide coupling, urea diversification), though final products should undergo rigorous purification before biological testing.

Quote Request

Request a Quote for N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.